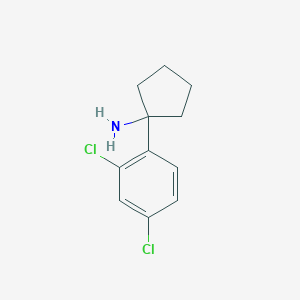

1-(2,4-Dichlorophenyl)cyclopentanamine

Description

1-(2,4-Dichlorophenyl)cyclopentanamine is a cycloalkylamine derivative featuring a cyclopentane ring substituted with a 2,4-dichlorophenyl group and a primary amine. Its molecular formula is C₁₁H₁₂Cl₂N, with a molecular weight of 238.13 g/mol (estimated). This compound is primarily used in research and development (R&D) contexts, particularly in pharmacological and agrochemical studies, due to its structural similarity to bioactive molecules targeting receptors or enzymes .

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13Cl2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |

InChI Key |

HGWUSLGLFJQQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dichlorophenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the condensation of a cyclopentanone derivative with a 2,4-dichlorophenylamine under acidic conditions, followed by reduction to yield the desired amine. Another method involves the direct condensation of the lithium salt of cyclopentanone with 2,4-dichlorobenzene hydrochloride, followed by cyclization in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)cyclopentanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)cyclopentanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variation

1-(2,4-Dichlorophenyl)cyclobutanamine (CAS: 1017408-10-4)

- Structure : Cyclobutane ring (4-membered) with 2,4-dichlorophenyl and primary amine.

- Molecular Formula : C₁₀H₁₀Cl₂N.

- Lower molecular weight (229.10 g/mol) may improve membrane permeability compared to cyclopentane analogs.

- Applications : Investigated in neurotransmitter receptor modulation due to compact structure .

1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (CAS: 24228462)

- Structure : Cyclopropane ring (3-membered) with 2,4-dichlorophenyl and amine hydrochloride.

- Molecular Formula : C₉H₁₀Cl₃N.

- Key Differences :

- High ring strain in cyclopropane may lead to unique binding kinetics in receptor-ligand interactions.

- Hydrochloride salt form enhances solubility in aqueous media.

- Pharmacological Relevance : Used in studies comparing steric effects on receptor affinity .

Substituent Variations

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride (CAS: 1803599-93-0)

- Structure : Cyclopentane with 2-chloro-4-fluorophenyl and methanamine (CH₂NH₂) group.

- Molecular Formula : C₁₂H₁₆ClFN·HCl.

- Methanamine side chain introduces additional conformational flexibility.

- Binding Affinity : Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in enzymes .

1-(4-Chlorophenyl)cyclopropanamine (CAS: N/A; LogP: ~1)

- Structure : Cyclopropane with 4-chlorophenyl and primary amine.

- Molecular Formula : C₉H₉ClN.

- Key Differences :

- Single chloro substituent reduces steric hindrance compared to 2,4-dichloro analogs.

- Lower molecular weight (166.63 g/mol ) and LogP (~1) suggest improved aqueous solubility.

- Safety Profile : Classified as an irritant (Xi), requiring careful handling .

Functional Group Modifications

N-[1-(3,4-Dichlorophenyl)ethyl]cyclopentanamine

- Structure : Cyclopentane with ethyl-linked 3,4-dichlorophenyl and secondary amine.

- Molecular Formula : C₁₃H₁₇Cl₂N.

- Secondary amine (vs. primary) reduces hydrogen-bonding capacity but increases lipophilicity.

- Applications : Explored in opioid receptor studies due to structural resemblance to fentanyl derivatives .

Pharmacological and Physicochemical Data

Biological Activity

1-(2,4-Dichlorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H12Cl2N and a molecular weight of approximately 245.13 g/mol. It features a cyclopentane ring substituted with a 2,4-dichlorophenyl group, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Cyclopentane Ring : A five-membered saturated hydrocarbon ring.

- Dichlorophenyl Group : The presence of chlorine atoms at the 2 and 4 positions enhances lipophilicity, which can improve membrane permeability and interaction with biological targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)cyclopentanamine | C11H12F2N | Contains fluorine instead of chlorine | Potentially different biological activity due to fluorine's electronic properties |

| 1-(3-Chlorophenyl)cyclopentanamine | C11H12ClN | Chlorine at the meta position | Different steric effects influencing reactivity |

| 1-(2,6-Dichlorophenyl)cyclopentanamine | C11H12Cl2N | Dichloro substitution at different positions | May exhibit different binding affinities due to structural changes |

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . Its interactions with various enzymes could lead to modulation of metabolic pathways critical in disease processes. Preliminary studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, which is vital for neurological function.

Receptor Modulation

This compound may also act as a modulator of receptor activity , particularly neurotransmitter receptors. The dichlorophenyl moiety may enhance binding affinity and specificity towards certain receptors, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study explored the interaction of this compound with serotonin receptors. Results indicated that it could enhance serotonin activity, suggesting its potential use in treating mood disorders.

-

Pharmacokinetic Properties :

- Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics due to its lipophilic nature. This property could facilitate better bioavailability when administered orally.

-

Safety Profile :

- Toxicological assessments have shown that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.